molecular formula C18H15NO3S B2385311 Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-13-4

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2385311
M. Wt: 325.38
InChI Key: FRCUDOUINIYEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-based analogs, such as Methyl 3-aminobenzo[b]thiophene-2-carboxylate , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of various scaffolds for the preparation of kinase inhibitors .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure. For example, Methyl 3-aminobenzo[b]thiophene-2-carboxylate has a molecular weight of 208.26 .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Kinase Inhibitors

    • 3-Aminobenzo[b]thiophenes have shown great promise in fragment-based drug discovery and in hit identification or lead development .
    • They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) .
  • Heterocyclic Building Blocks

    • Methyl benzo[b]thiophene-2-carboxylate is used as a heterocyclic building block in the synthesis of various organic compounds .
    • It’s a versatile intermediate that can be used to construct a wide range of complex molecules .
  • Microwave-assisted Synthesis

    • Thiophene derivatives have been used in microwave-assisted synthesis of various organic compounds .
    • For example, Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was synthesized using a microwave-assisted method .
  • Modular Access to Heterocycles

    • Thiophene derivatives have been used in the modular synthesis of heterocycles .
    • This approach allows for the rapid and efficient construction of complex heterocyclic structures .
  • Organic Synthesis

    • Methyl benzo[b]thiophene-2-carboxylate is used as a heterocyclic building block in the synthesis of various organic compounds .
    • It’s a versatile intermediate that can be used to construct a wide range of complex molecules .
  • Pharmaceutical Industry

    • Thiophene derivatives have been used in the pharmaceutical industry for the synthesis of various drugs .
    • For example, Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate was synthesized using a microwave-assisted method .
  • Chemical Industry

    • Thiophene derivatives are used in the chemical industry as corrosion inhibitors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Agriculture

    • Some thiophene derivatives are used in the agriculture industry as pesticides .
    • They are used to control a variety of pests, including insects, fungi, and weeds .
  • Electronics

    • Thiophene derivatives are used in the electronics industry in the production of semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
  • Material Science

    • Thiophene derivatives are used in material science for the production of high-performance materials .
    • They are used in the fabrication of polymers, resins, and other materials .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For a similar compound, Methyl benzo[b]thiophene-2-carboxylate, the hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the future directions of “Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate” could potentially involve further exploration in these areas.

properties

IUPAC Name

methyl 3-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCUDOUINIYEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate

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